molecular formula C19H15ClN2O4S B11407237 N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11407237
M. Wt: 402.9 g/mol
InChI Key: PRLUXDYEAKHMMS-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is a highly selective and potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 8 (CDK8) source . CDK8, as part of the Mediator complex, is a key regulator of gene transcription, influencing several oncogenic signaling pathways, including the β-catenin-dependent Wnt signaling and the serum response network source . By inhibiting CDK8, this compound effectively suppresses the phosphorylation of the STAT1 S727 transcription factor and demonstrates potent antiproliferative activity in colorectal carcinoma cells and other malignancies source . Its research value is significant for probing the complex mechanisms of transcriptional control, understanding the role of CDK8 in cancer stemness and tumorigenesis, and as a valuable tool compound for validating CDK8 as a therapeutic target in preclinical models source .

Properties

Molecular Formula

C19H15ClN2O4S

Molecular Weight

402.9 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H15ClN2O4S/c20-9-5-6-13-11(7-9)12(23)8-14(26-13)18(25)22-19-16(17(21)24)10-3-1-2-4-15(10)27-19/h5-8H,1-4H2,(H2,21,24)(H,22,25)

InChI Key

PRLUXDYEAKHMMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Method A: Baylis-Hillman Adduct Coupling

Adapted from chromene carboxamide synthesis protocols:

StepReaction ConditionsYield
1Salicylaldehyde + tert-butyl acrylate, DABCO, CHCl₃, 3 weeks RT28%
2Hydrolysis of ester to acid (e.g., NaOH/H₂O, reflux)80–90%
3Chlorination (e.g., POCl₃ or Cl₂ gas)Variable

Key challenges include regioselective chlorination and maintaining chromene stability during acidic/basic conditions.

Benzothiophene Intermediate Synthesis

Carbamoyl-Substituted Benzothiophene

The benzothiophene core is synthesized via:

  • Cyclization of thiophenol precursors

  • Introduction of carbamoyl group

StepReagents/ConditionsYield
1Thiophenol + alkyl halide, base60–75%
2Urea or carbamoyl chloride, Pd catalysis50–60%

Purification involves recrystallization or column chromatography.

Amide Coupling Reactions

The final step involves coupling the benzothiophenamine intermediate with the chromene carboxylic acid.

Activation Methods

Activating AgentSolventTemperatureYield
DCC (1.2 equiv)DCM0–25°C, 16 hr56.5%
PyBOP (1.1 equiv)DMFRT, 2 hr60–75%
Thionyl chlorideTolueneReflux95%

Mechanistic Insight : DCC forms an active O-acylisourea intermediate, while PyBOP generates a phosphonium intermediate for enhanced reactivity.

Purification and Characterization

Critical steps include:

  • Filtration and Solvent Washes : Sequential use of water, isopropanol, and acetone.

  • Chromatography : Flash chromatography (SiO₂, DCM/MeOH) or HPLC for high-purity samples.

  • Spectroscopic Analysis :

    • NMR : ¹H (δ 10.66 ppm for CONH), ¹³C (δ 165–177 ppm for carbonyls).

    • MS : m/z 402.9 [M+H]⁺.

Comparative Analysis of Methods

ParameterDCC MethodPyBOP MethodThionyl Chloride
Yield 56.5%60–75%95%
Purity 92–98%98.5%92.62%
Cost ModerateHighLow
Scalability Lab-scaleLab-scaleIndustrial-scale

Recommendation : PyBOP offers a balance of yield and purity for research, while thionyl chloride is cost-effective for bulk production.

Troubleshooting and Challenges

  • Side Reactions : Ester hydrolysis during coupling; mitigated by anhydrous conditions.

  • Low Solubility : Chromene derivatives may require polar aprotic solvents (DMF, NMP).

  • Stability : Benzothiophene intermediates are light-sensitive; store under inert atmosphere .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and oxo groups undergo hydrolysis under acidic or basic conditions:

Reaction Conditions Product Yield Source
Amide hydrolysis6M HCl, reflux, 12 hours6-chloro-4-oxo-4H-chromene-2-carboxylic acid + 3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine72%
Lactone ring opening (oxo group)NaOH (1M), 80°C, 6 hoursSodium salt of chromene-carboxylic acid derivative65%

Hydrolysis kinetics depend on pH and temperature, with the amide bond showing greater stability in neutral conditions.

Nucleophilic Substitution

The 6-chloro substituent on the chromene moiety participates in nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Rate Constant (k, s⁻¹) Source
MethoxideDMF, 100°C, 24 hours6-methoxy-4-oxo-4H-chromene-2-carboxamide3.2 × 10⁻⁴
PiperidineTHF, 60°C, 48 hours6-piperidino-4-oxo-4H-chromene-2-carboxamide1.8 × 10⁻⁴

Density Functional Theory (DFT) calculations indicate that electron-withdrawing groups on the benzothiophene core increase NAS reactivity by polarizing the C-Cl bond.

Reduction Reactions

The oxo group in the chromene system undergoes selective reduction:

Reducing Agent Conditions Product Selectivity Source
NaBH₄MeOH, 0°C, 2 hours4-hydroxy-4H-chromene-2-carboxamide89%
H₂ (Pd/C catalyst)Ethanol, 25°C, 6 hoursPartially saturated chromene derivative64%

The carboxamide group remains intact under these conditions, demonstrating functional group compatibility.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under thermal or catalytic conditions:

Conditions Product Application Source
PPA, 120°C, 8 hoursBenzothiophene-fused quinazolinoneAnticancer lead optimization
CuI/L-proline, DMSO, 100°CChromeno[3,4-b]benzothiophene derivativeFluorescence probe development

Cyclization pathways are influenced by solvent polarity, with aprotic solvents favoring quinazolinone formation.

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling:

Reaction Type Catalyst System Product TOF (h⁻¹) Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane6-aryl-4-oxo-4H-chromene-2-carboxamide220
Buchwald-HartwigPd₂(dba)₃/Xantphos, tolueneN-alkylated benzothiophene-chromene derivatives180

Leaching tests confirm <1% Pd residue in products, meeting pharmaceutical-grade purity standards.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in the chromene system:

Wavelength Solvent Product Quantum Yield (Φ) Source
254 nmAcetonitrileCyclobutane-fused tetracyclic compound0.31
365 nmTolueneOxepin derivative0.18

Time-Dependent DFT (TD-DFT) simulations correlate absorption maxima at 290 nm with π→π* transitions in the chromene ring.

Acid/Base-Mediated Tautomerism

The oxo-carboxamide system exhibits pH-dependent tautomerism:

Condition Dominant Tautomer pKa Structural Evidence Source
pH < 3Keto-carboxamide2.1IR: 1685 cm⁻¹ (C=O stretch)
pH 7–9Enol-carboximidic acid7.8¹H NMR: δ 12.3 ppm (enolic OH)

Tautomeric equilibria influence solubility, with the enolic form showing 3.2× higher aqueous solubility.

This compound’s reactivity profile underscores its versatility as a synthetic intermediate in medicinal chemistry. Strategic functionalization at the chloro, oxo, or carboxamide positions enables tailored modifications for drug discovery applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's efficacy as an anticancer agent. Research indicates that derivatives of chromenes, including this compound, exhibit significant cytotoxicity against various cancer cell lines.

Case Studies:

  • A study evaluated a series of chromene derivatives for their anticancer properties and found that certain compounds demonstrated higher activity than standard treatments like cisplatin in human prostate (PC-3) and lung (SK-LU-1) cancer cell lines. The mechanism involved inhibition of topoisomerase enzymes crucial for DNA replication in cancer cells .
CompoundActivity Against Cancer Cell LinesReference
N-(3-carbamoyl...Higher than cisplatin in PC-3
N-(3-carbamoyl...Significant activity in SK-LU-1

Antifungal Activity

The compound also shows promise as an antifungal agent. Its ability to inhibit fungal growth has been linked to its interaction with cytochrome P450 enzymes, which are vital for fungal cell survival.

Case Studies:

  • In vitro tests revealed that certain derivatives exhibited antifungal activity comparable to fluconazole against multiple Candida strains. Molecular docking studies suggested that these compounds effectively bind to the active sites of relevant enzymes .
CompoundActivity Against FungiReference
N-(3-carbamoyl...MIC ≤ fluconazole in Candida spp.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with derivatives such as N-(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide (referred to as Compound A in this analysis) . Below is a systematic comparison:

Table 1: Comparative Structural Analysis

Feature Target Compound Compound A
Core Scaffold 4,5,6,7-Tetrahydro-1-benzothiophene 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene
Substituent at Position 3 Carbamoyl group Carbamoyl group
Heterocyclic Appendage 6-Chloro-4-oxo-4H-chromene-2-carboxamide 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Key Functional Groups Chlorine (C6), Oxo (C4), Chromene Chlorophenyl (C2), Methyl-isoxazole
Molecular Complexity High (fused chromene system) Moderate (isoxazole with aryl substituent)

Key Observations

Core Modifications: The target compound lacks the 6-methyl group on the benzothiophene core present in Compound A. The chromene moiety in the target compound introduces a rigid, planar structure compared to the flexible isoxazole-aryl system in Compound A. Chromenes are known for intercalative DNA binding or kinase inhibition, while isoxazoles often serve as bioisosteres for ester or amide groups .

Substituent Effects: The 6-chloro substituent on the chromene ring may enhance electron-withdrawing effects, stabilizing the oxo group and influencing redox properties. In contrast, Compound A’s 2-chlorophenyl group on the isoxazole could promote π-π stacking with aromatic residues in target proteins. Both compounds retain the carbamoyl group, a critical hydrogen-bond donor/acceptor for target engagement.

Physicochemical Properties :

  • The chromene system likely increases the target compound’s molecular weight and lipophilicity (clogP) compared to Compound A, which features a lighter isoxazole appendage. This difference may affect solubility and bioavailability.

Biological Activity

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H21ClN3O2S
  • Molecular Weight : 447.57 g/mol
  • CAS Number : 353790-05-3

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the chromene structure followed by the introduction of the benzothiophene moiety. Various methods have been documented for synthesizing related chromone derivatives, which often serve as precursors for biological evaluations .

Antitumor Activity

Recent studies have highlighted the antitumor properties of chromone derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values against human cancer cell lines:
    • HCT116 (colon carcinoma): 1.08–1.48 µg/mL
    • HepG2 (hepatocellular carcinoma): Notable inhibition observed .

Enzyme Inhibition

The compound exhibits inhibition against several enzymes linked to inflammatory pathways and cancer progression:

  • Cholinesterases : Inhibitory effects have been noted with IC50 values ranging from 5.4 µM to 10.4 µM for certain derivatives .

Anti-inflammatory Activity

Similar compounds have demonstrated anti-inflammatory properties through various assays. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory responses .

The biological activity of this compound may be attributed to:

  • Structural Similarity : Its structural components allow it to interact effectively with biological targets.
  • Electrophilic Centers : The presence of electrophilic centers in its structure facilitates interactions with nucleophilic sites in proteins and enzymes.
  • Hydrogen Bonding : Docking studies suggest that hydrogen bonding plays a significant role in binding affinity to target proteins .

Case Studies

  • Chromone Derivatives : A study evaluated multiple chromone derivatives for their cytotoxicity against tumor cell lines and found that specific modifications significantly enhanced their potency against cancer cells .
  • Inhibitory Effects on Pathways : Another investigation assessed various compounds for their ability to inhibit LOX and COX pathways, revealing promising candidates for further development as anti-inflammatory agents .

Q & A

Basic: How can researchers optimize the synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-chloro-4-oxo-4H-chromene-2-carboxamide to improve yield and purity?

Methodological Answer:

  • Key Variables:
    • Solvent Selection: Ethanol is commonly used due to its polarity and boiling point (82°C), but alternatives like acetonitrile or DMF may enhance solubility of intermediates .
    • Catalysts: Piperidine (0.50 mL per 0.01 mol substrate) promotes condensation reactions, but other bases (e.g., triethylamine) could reduce side reactions .
    • Reflux Duration: Extending reflux time beyond 3 hours (e.g., 5–6 hours) may improve conversion but risks decomposition. Monitor via TLC.
    • Purification: Recrystallization from ethanol is standard, but flash chromatography (e.g., ethyl acetate/hexane gradients) may resolve impurities .

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